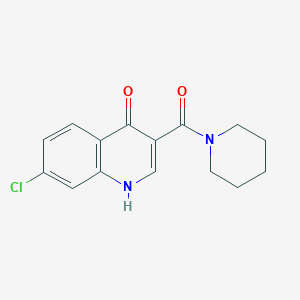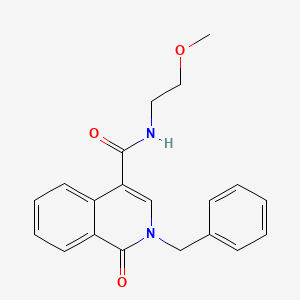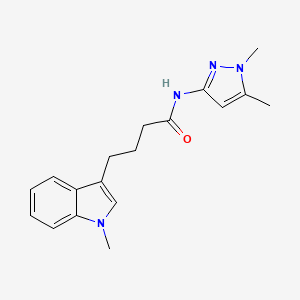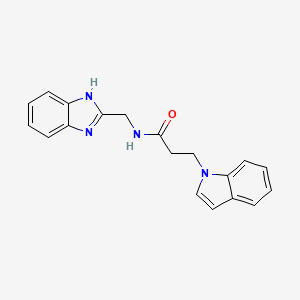
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide is an organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Indole Moiety: The indole ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of an indole derivative with a suitable electrophile, such as a halogenated propanamide.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties. This can be achieved through a condensation reaction using reagents like carbodiimides or other coupling agents to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the amide bond could produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and indole moieties is particularly significant, as these structures are known to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and nucleic acids. The benzimidazole moiety is known to inhibit certain enzymes, while the indole moiety can interact with receptors and other proteins. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)butanamide
- N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)pentanamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide is unique due to the specific length of its propanamide linker, which may influence its biological activity and chemical reactivity. The combination of benzimidazole and indole moieties in this specific configuration could result in distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C19H18N4O/c24-19(10-12-23-11-9-14-5-1-4-8-17(14)23)20-13-18-21-15-6-2-3-7-16(15)22-18/h1-9,11H,10,12-13H2,(H,20,24)(H,21,22) |
InChI Key |
ZYHBUEDIPYLMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10982686.png)
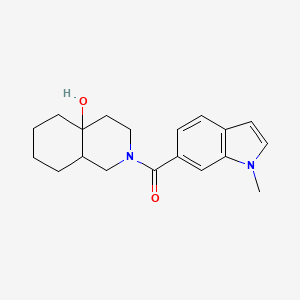

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982698.png)
![N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10982699.png)
![Furan-2-yl(5-hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B10982702.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10982708.png)
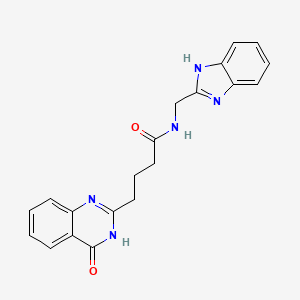
![1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10982734.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10982744.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)
